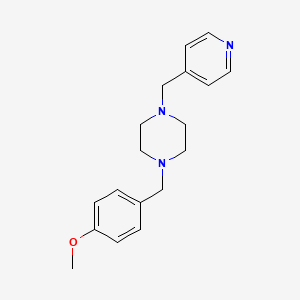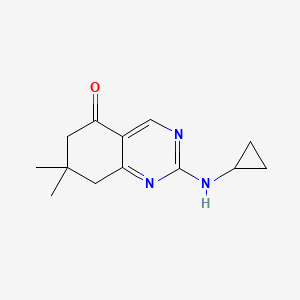
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as MPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPMA is a derivative of acetaminophen, which is a widely used pain reliever. In
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been investigated for its potential use as a tool to study the role of acetaminophen in the brain. In pharmacology, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential use as a pain reliever. In medicinal chemistry, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been investigated for its potential to be used as a lead compound for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide may act as a weak inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX enzymes, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide may reduce the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have analgesic and anti-inflammatory effects in animal models. In one study, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide was found to reduce pain sensitivity in rats. In another study, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide was found to reduce inflammation in mice. These effects are thought to be due to the inhibition of COX enzymes and the subsequent reduction in prostaglandin production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its relatively low cost and easy synthesis method. Additionally, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have good solubility in various solvents, making it easy to work with in the lab. However, one limitation of using 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is its limited availability. 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not commercially available, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and potential use as a pain reliever. Another direction is to explore its potential use as a lead compound for the development of new drugs. Additionally, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide could be investigated for its potential use in the treatment of other conditions, such as inflammation and cancer.
In conclusion, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide could lead to the development of new drugs and a better understanding of its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide involves the reaction of 3-methylphenylamine with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide with a purity of over 95%.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-6-5-7-13(10-12)17-16(18)11-20-15-9-4-3-8-14(15)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVCBUWZVUGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)

![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)


![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)